

An In-depth Technical Guide to the Chemical Structure of Bemoradan

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Compound of Interest

Compound Name: Bemoradan

Cat. No.: B040429

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Bemoradan is a potent, long-acting, orally active inodilator and cardiotonic agent.[1] This guide provides a detailed overview of its chemical structure, properties, and identifiers, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Bemoradan is a complex heterocyclic molecule containing a benzoxazine and a pyridazinone moiety.[2] The systematic chemical name and various identifiers are crucial for its unambiguous identification in research and regulatory contexts.

Table 1: Primary Chemical Identifiers for **Bemoradan**

Identifier	Value
IUPAC Name	7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one[3]
SMILES	<chem>CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3</chem> [3]
InChI	InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)[3]
InChIKey	XZPGINPFWXLYNW-UHFFFAOYSA-N[3]
CAS Number	112018-01-6[3]

Bemoradan is a chiral molecule and exists as a racemic mixture.[4] The (S)-enantiomer is also documented with the CAS number 145773-98-4.[5]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. The following table summarizes key computed properties for **Bemoradan**.

Table 2: Computed Physicochemical Properties of **Bemoradan**

Property	Value
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₃ [3]
Molecular Weight	259.26 g/mol [3]
Monoisotopic Mass	259.09569129 Da[3]
Topological Polar Surface Area	79.8 Å²[3]
XLogP3	0.4[3]
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	1

Synonyms and Other Identifiers

Bemoradan is known by several other names and internal company codes, which are important to recognize when reviewing literature and patents.

Table 3: Synonyms and Alternative Identifiers for **Bemoradan**

Type	Identifier
MeSH Entry Term	bemoradan[3]
Depositor-Supplied Synonyms	ORF-22867, RWJ-22867, Bemoradanum[3]
Systematic Name	6-(3,4-dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one[3]
FDA UNII	G2S2V1ETBQ[4]

Mechanism of Action

Bemoradan functions as a cardiotonic agent and a positive inotropic agent.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, specifically from the

PDE3 family, within cardiac muscle.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility.

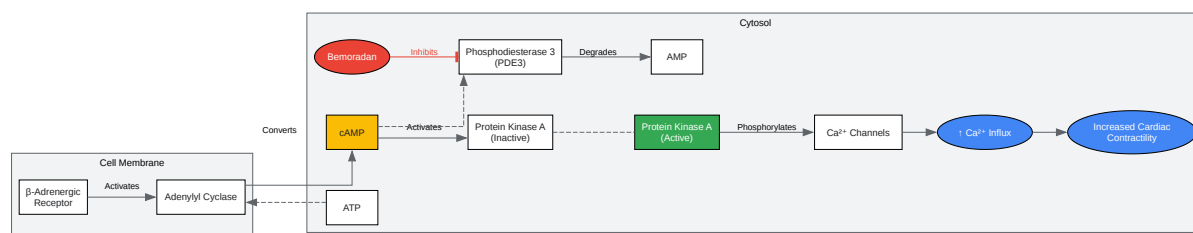
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Bemoradan** are typically found in peer-reviewed scientific literature and patents. While specific, step-by-step protocols are not available in the provided search results, a typical synthetic and analytical workflow would include the following stages:

- **Synthesis:** The synthesis of a complex molecule like **Bemoradan** would likely involve a multi-step process. A detailed protocol would specify reactants, solvents, catalysts, reaction times, and temperatures for each step. Purification methods, such as column chromatography or recrystallization, would also be described in detail.
- **Structural Characterization:** Following synthesis, the chemical structure of **Bemoradan** would be confirmed using various analytical techniques. A standard protocol would involve:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to determine the chemical environment of the hydrogen and carbon atoms.
 - **Mass Spectrometry (MS):** To confirm the molecular weight and fragmentation pattern.
 - **Infrared (IR) Spectroscopy:** To identify the presence of key functional groups.
- **Purity Analysis:** The purity of the synthesized compound would be assessed, typically using High-Performance Liquid Chromatography (HPLC). The protocol would specify the column, mobile phase, flow rate, and detection wavelength.

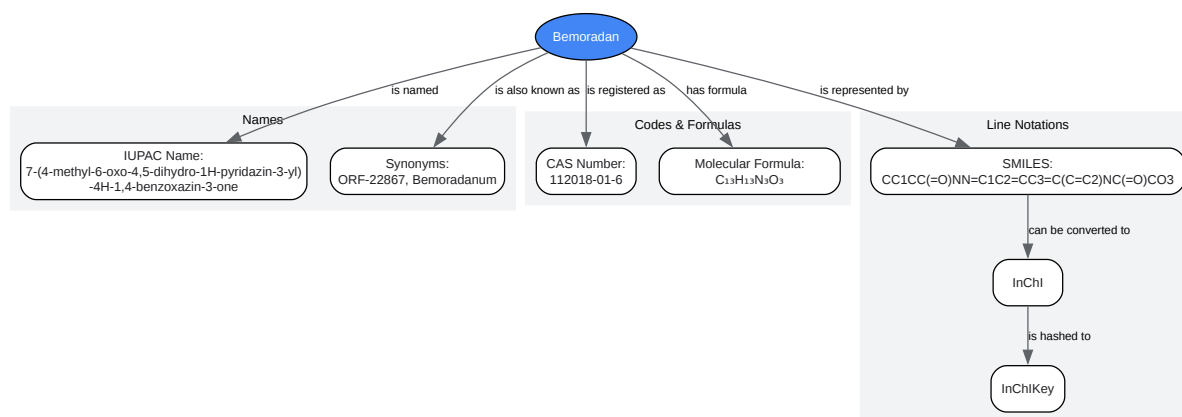
Visualizations

Caption: 2D Chemical Structure of **Bemoradan**.



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Caption: General signaling pathway of a PDE3 inhibitor like **Bemoradan**.



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Caption: Relationship between different chemical identifiers for **Bemoradan**.

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References

- 1. Bemoradan|CAS 112018-01-6|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Bemoradan | C₁₃H₁₃N₃O₃ | CID 5362399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bemoradan, (S)- | C₁₃H₁₃N₃O₃ | CID 76957206 - PubChem [pubchem.ncbi.nlm.nih.gov]

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